molecular formula C13H11BrN2O B5784874 N-(5-bromopyridin-2-yl)-2-methylbenzamide

N-(5-bromopyridin-2-yl)-2-methylbenzamide

Cat. No.: B5784874
M. Wt: 291.14 g/mol
InChI Key: VLKHCWKBVBYCPJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-methylbenzamide: is an organic compound that belongs to the class of amides It features a bromopyridine moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-bromopyridin-2-yl)-2-methylbenzamide typically begins with 5-bromo-2-aminopyridine and 2-methylbenzoic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 5-bromo-2-aminopyridine and the carboxyl group of 2-methylbenzoic acid.

    Industrial Production Methods: Industrially, the synthesis may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-bromopyridin-2-yl)-2-methylbenzamide can undergo oxidation reactions, particularly at the methyl group on the benzamide moiety.

    Reduction: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(5-bromopyridin-2-yl)-2-methylbenzamide exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity.

    Signal Transduction: The compound can interfere with signal transduction pathways by inhibiting key enzymes, such as kinases, involved in these pathways.

Comparison with Similar Compounds

    N-(pyridin-2-yl)-2-methylbenzamide: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(5-chloropyridin-2-yl)-2-methylbenzamide: Similar structure with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom in N-(5-bromopyridin-2-yl)-2-methylbenzamide makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, making it more suitable for certain chemical reactions and potentially enhancing its biological activity.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c1-9-4-2-3-5-11(9)13(17)16-12-7-6-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKHCWKBVBYCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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